(2-(Difluoromethoxy)pyridin-4-yl)methanol
Overview
Description
(2-(Difluoromethoxy)pyridin-4-yl)methanol is a chemical compound with the molecular formula C7H7F2NO2 It is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which is further connected to a methanol group
Scientific Research Applications
(2-(Difluoromethoxy)pyridin-4-yl)methanol has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethoxy)pyridin-4-yl)methanol typically involves the introduction of the difluoromethoxy group to the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents. This process can be achieved through various strategies, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethoxy)pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the pyridine ring .
Mechanism of Action
The mechanism of action of (2-(Difluoromethoxy)pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
(4-(Difluoromethoxy)pyridin-2-yl)methanol: Similar in structure but with the difluoromethoxy group attached at a different position on the pyridine ring.
(2-(Difluoromethoxy)pyridin-3-yl)methanol: Another positional isomer with the difluoromethoxy group at the 3-position.
Uniqueness
(2-(Difluoromethoxy)pyridin-4-yl)methanol is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. The position of the difluoromethoxy group on the pyridine ring can significantly impact the compound’s properties, making it distinct from its isomers .
Properties
IUPAC Name |
[2-(difluoromethoxy)pyridin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-5(4-11)1-2-10-6/h1-3,7,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZFHSCXJWGWCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736241 | |
Record name | [2-(Difluoromethoxy)pyridin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268516-11-5 | |
Record name | [2-(Difluoromethoxy)pyridin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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